molecular formula C11H14BrFOZn B14886071 (3-Fluoro-2-(n-pentyloxy)phenyl)Zinc bromide

(3-Fluoro-2-(n-pentyloxy)phenyl)Zinc bromide

Cat. No.: B14886071
M. Wt: 326.5 g/mol
InChI Key: APJBMNLEJBVUHC-UHFFFAOYSA-M
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Description

(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and pentyloxy groups on the phenyl ring imparts unique reactivity and selectivity to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3-fluoro-2-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-fluoro-2-(n-pentyloxy)bromobenzene+Zn(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide\text{3-fluoro-2-(n-pentyloxy)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-fluoro-2-(n-pentyloxy)bromobenzene+Zn→(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.

    Substitution reactions: The compound can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Palladium catalysts: Commonly used in cross-coupling reactions.

    Electrophiles: Such as alkyl halides or aryl halides for substitution reactions.

    Solvents: Tetrahydrofuran is typically used as the solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific electrophile used. For example, in a cross-coupling reaction with an aryl halide, the product would be a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In biological and medicinal research, this compound can be used to synthesize bioactive molecules. The presence of the fluoro group can enhance the biological activity and metabolic stability of the synthesized compounds.

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and selectivity make it suitable for the synthesis of high-value products.

Mechanism of Action

The mechanism by which (3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the electrophilic partner in the reaction.

Comparison with Similar Compounds

Similar Compounds

    (3-fluoro-2-(n-pentyloxy)phenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.

    (3-fluoro-2-(n-pentyloxy)phenyl)boronic acid: Another compound used in cross-coupling reactions but with different reactivity and selectivity.

Uniqueness

(3-fluoro-2-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity and selectivity in cross-coupling reactions. The presence of the fluoro and pentyloxy groups on the phenyl ring provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H14BrFOZn

Molecular Weight

326.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-pentoxybenzene-3-ide

InChI

InChI=1S/C11H14FO.BrH.Zn/c1-2-3-6-9-13-11-8-5-4-7-10(11)12;;/h4-5,7H,2-3,6,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

APJBMNLEJBVUHC-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=[C-]C=CC=C1F.[Zn+]Br

Origin of Product

United States

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